4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Overview
Description
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a useful research compound. Its molecular formula is C20H15N3O6 and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
10-Nitrocamptothecin has been found to have potent anticancer effects. It is a broad-spectrum antitumor drug used in tumor treatments . It has been used in the treatment of small cell lung cancer (SCLC). The compound has shown synergistic enhancement of the cytotoxic activity of camptothecin (CPT) by cyclin-dependent kinase 4 inhibitors .
Enhancement of Chemotherapy
10-Nitrocamptothecin has been used to enhance the effects of chemotherapy. It has been found to increase the cytotoxicity of camptothecin analogs, making them more effective in killing cancer cells .
Drug Delivery Systems
To increase the solubility and stability of 10-Nitrocamptothecin, it has been incorporated into liposomes, creating a novel 9NC loaded liposomes (9NC-LP) . This allows for better delivery of the drug to the target cells.
Hepatocellular Carcinoma Treatment
10-Nitrocamptothecin has been used in the treatment of hepatocellular carcinoma (HCC), the third most common cause of cancer-related mortality worldwide . It has been found to inhibit HCC growth via cell cycle arrest and induction of apoptosis .
Topoisomerase-I Inhibition
10-Nitrocamptothecin is a potent topoisomerase-I inhibitor . Topoisomerase-I is an enzyme that controls and alters the topologic states of DNA during transcription, making 10-Nitrocamptothecin a valuable tool in genetic research.
Research on Drug Resistance
10-Nitrocamptothecin has been used in research on drug resistance in cancer treatment. Studies have found that small chemical modifications of the parent CPT structure result in differing cytotoxicities and chemomodulatory effects in combination with CDKIs of the resulting analogs .
properties
IUPAC Name |
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNAFUKOSPOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908841 | |
Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
CAS RN |
104195-61-1 | |
Record name | 9-Nitrocamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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